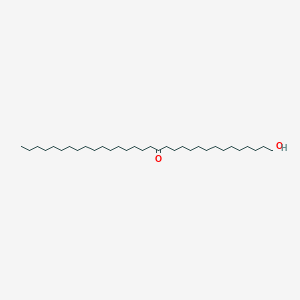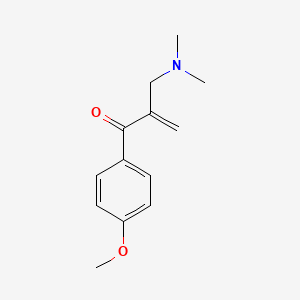![molecular formula C8H10FN B14407111 4-Fluorobicyclo[2.2.1]heptane-1-carbonitrile CAS No. 84553-38-8](/img/structure/B14407111.png)
4-Fluorobicyclo[2.2.1]heptane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluorobicyclo[221]heptane-1-carbonitrile is a fluorinated organic compound characterized by a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorobicyclo[2.2.1]heptane-1-carbonitrile typically involves a multi-step process starting from readily available precursors. One common method involves the fluorination of bicyclo[2.2.1]heptane derivatives followed by the introduction of a nitrile group. The reaction conditions often require the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperatures and solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Fluorobicyclo[2.2.1]heptane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are typical methods.
Substitution: Sodium azide (NaN3) or thiolates can be used for nucleophilic substitution.
Major Products
The major products formed from these reactions include fluorinated ketones, carboxylic acids, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Fluorobicyclo[2.2.1]heptane-1-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the development of fluorinated analogs of biologically active molecules.
Medicine: It is investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of specialty materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 4-Fluorobicyclo[2.2.1]heptane-1-carbonitrile involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors by forming strong hydrogen bonds or electrostatic interactions. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of biological pathways and result in desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluorobicyclo[2.2.1]heptane-1-carboxylic acid
- 4-Fluorobicyclo[2.2.1]heptane-1-methanol
- 4-Fluorobicyclo[2.2.1]heptane-1-amine
Uniqueness
4-Fluorobicyclo[2.2.1]heptane-1-carbonitrile is unique due to the presence of both a fluorine atom and a nitrile group in its structure. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. The fluorine atom enhances metabolic stability and lipophilicity, while the nitrile group provides a versatile functional handle for further chemical modifications.
Properties
CAS No. |
84553-38-8 |
|---|---|
Molecular Formula |
C8H10FN |
Molecular Weight |
139.17 g/mol |
IUPAC Name |
4-fluorobicyclo[2.2.1]heptane-1-carbonitrile |
InChI |
InChI=1S/C8H10FN/c9-8-3-1-7(5-8,6-10)2-4-8/h1-5H2 |
InChI Key |
DWBRJQJCRGPDDM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1(C2)C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


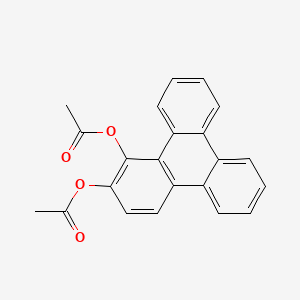
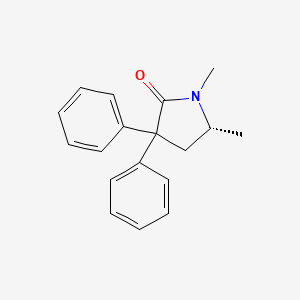

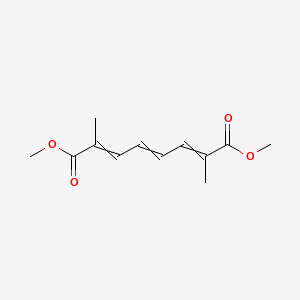
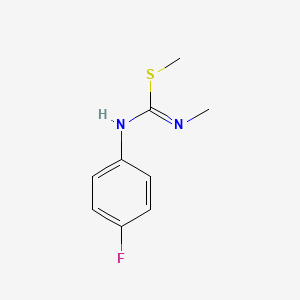

![4-hydroxy-3-[(1S)-1,2,2-trimethylcyclopentyl]benzaldehyde](/img/structure/B14407081.png)
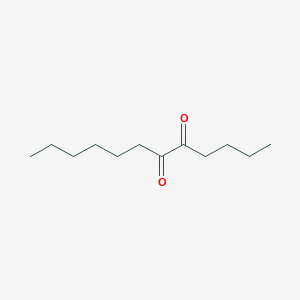
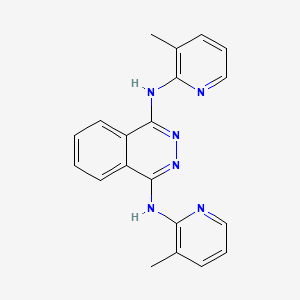
![1-{5-[4-(Benzyloxy)phenoxy]pentyl}-1H-imidazole](/img/structure/B14407089.png)

![4-[(3-Nitrophenoxy)methyl]benzamide](/img/structure/B14407106.png)
